cyclo(Arg-Gly-Asp-D-Phe-Val) is synthesized using solid-phase peptide synthesis, a widely employed technique for creating peptides with specific amino acid sequences. [] The process typically involves the following steps:
Molecular Structure Analysis
cyclo(Arg-Gly-Asp-D-Phe-Val) comprises five amino acid residues arranged in a cyclic structure. The "D" in D-Phenylalanine indicates the presence of the D-isomer of phenylalanine, distinguishing it from the naturally occurring L-isomer. This specific stereoisomerism is crucial for the peptide's biological activity and selectivity for the αvβ3 integrin. []
The cyclic nature of the peptide contributes to its increased stability and resistance to enzymatic degradation compared to linear peptides. Additionally, the spatial arrangement of the amino acid side chains, particularly the Aspartic acid and Arginine residues, plays a significant role in its binding affinity and selectivity for the αvβ3 integrin. []
Chemical Reactions Analysis
Radiolabeling: The peptide can be labeled with radioactive isotopes like Iodine-125 ([125I]P2) for in vivo imaging studies to track its biodistribution and target engagement. []
Conjugation: The peptide has been successfully conjugated to other molecules like chelator peptides for radiolabeling with Technetium-99m ((99m)Tc-DKCK-RGD) for imaging αvβ3 expression. []
Mechanism of Action
cyclo(Arg-Gly-Asp-D-Phe-Val) acts as a competitive inhibitor of αvβ3 integrin, specifically targeting the RGD-binding site on the extracellular domain of this transmembrane receptor. [] The RGD motif (Arg-Gly-Asp) is a common recognition sequence for various integrins, and cyclo(Arg-Gly-Asp-D-Phe-Val) mimics this motif, effectively competing with natural ligands like vitronectin, fibrinogen, and osteopontin for binding to αvβ3. [, , ]
By occupying the RGD-binding site, cyclo(Arg-Gly-Asp-D-Phe-Val) prevents αvβ3 integrin from interacting with its natural ligands, thereby disrupting downstream signaling pathways. [] These pathways are involved in cell adhesion, migration, proliferation, and survival. This disruption leads to various effects depending on the cell type and context, including:
Inhibition of Angiogenesis: αvβ3 integrin plays a crucial role in angiogenesis, the formation of new blood vessels. By blocking αvβ3, cyclo(Arg-Gly-Asp-D-Phe-Val) can inhibit angiogenesis, which is a promising strategy for anti-cancer therapy. [, ]
Inhibition of Tumor Metastasis: αvβ3 integrin is also involved in tumor cell adhesion, migration, and invasion, processes crucial for metastasis. Cyclo(Arg-Gly-Asp-D-Phe-Val) can inhibit tumor cell interaction with the extracellular matrix, potentially hindering metastasis. [, , ]
Modulation of Immune Cell Function: αvβ3 integrin is expressed on various immune cells, including macrophages and neutrophils. Cyclo(Arg-Gly-Asp-D-Phe-Val) can modulate immune cell adhesion, migration, and activation, making it a potential target for immunomodulatory therapies. [, ]
Cancer Research:
Inhibition of tumor growth and metastasis: cyclo(Arg-Gly-Asp-D-Phe-Val) inhibits tumor growth and metastasis by targeting αvβ3 integrin, preventing tumor cell adhesion, migration, and angiogenesis. Studies have demonstrated its efficacy in preclinical models of various cancers, including melanoma, osteosarcoma, glioma, prostate cancer, and colorectal cancer. [, , , , ]
Tumor imaging: Radiolabeled versions of cyclo(Arg-Gly-Asp-D-Phe-Val), such as [125I]P2 and (99m)Tc-DKCK-RGD, have been developed for non-invasive imaging of αvβ3 expression in tumors. These tracers allow for the visualization and monitoring of tumor growth, angiogenesis, and response to therapy. [, ]
Cardiovascular Research:
Treatment of proteinuric diseases: Cyclo(Arg-Gly-Asp-D-Phe-Val) has shown potential for treating proteinuric diseases by reducing proteinuria associated with diabetic nephropathy and other renal disorders. []
Modulation of vascular smooth muscle function: Studies have shown that cyclo(Arg-Gly-Asp-D-Phe-Val) can induce vasodilation by interacting with αvβ3 integrin on vascular smooth muscle cells. This modulation of vascular tone highlights its potential for treating cardiovascular diseases. []
Neurological Research:
Treatment of focal cerebral ischemia: Preclinical studies have demonstrated the neuroprotective effects of cyclo(Arg-Gly-Asp-D-Phe-Val) in models of focal cerebral ischemia (stroke). The peptide reduced infarct volume, brain edema, and improved neurological outcomes, suggesting its potential for stroke therapy. []
Cell Biology Research:
Studying integrin function: Cyclo(Arg-Gly-Asp-D-Phe-Val) is a valuable tool for investigating the role of αvβ3 integrin in various cellular processes, including cell adhesion, migration, signaling, and differentiation. [, ]
Developing biomaterials: Cyclo(Arg-Gly-Asp-D-Phe-Val) can be incorporated into biomaterials to control cell adhesion and behavior. By modifying the surface of scaffolds and implants with this peptide, researchers can promote cell attachment, spreading, and differentiation, enhancing the biocompatibility and functionality of these materials. [, ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Caspase-3/7 inhibitor I is a potent, reversible, isatin sulfonamide-based inhibitor of caspase-3 (Ki(app) = 60 nM; IC50 = 120 nM) and caspase-7 (Ki(app) = 170 nM). It is a weaker inhibitor of caspase-9 (Ki(app) = 3.1 μM) and caspase-1, caspase-2, caspase-4, caspase-6, and caspase-8 (Ki(app)s ≥25 μM). Caspase-3/7 inhibitor I inhibits apoptosis in camptothecin-treated Jurkat cells (IC50 = ~50 µM) and in chondrocytes (44% inhibition at 10 µM and 98% inhibition at 50 µM). The basis for the unique selectivity of this compound for caspases 3 and 7 involves the recognition of three distinct hydrophobic residues in the S2 pocket surrounding the catalytic cysteine residue.